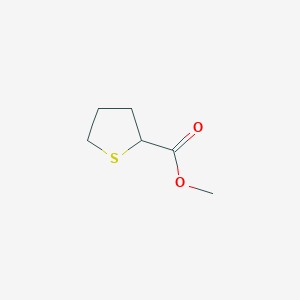

Methyl thiolane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl thiolane-2-carboxylate is a sulfur-containing heterocyclic compound It is part of the thiolane family, which is characterized by a five-membered ring structure containing one sulfur atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl thiolane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl thioglycolate with a suitable halogenated compound under basic conditions. For example, the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide in dry methanol can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl thiolane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiolane derivatives with different functional groups.

Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiolane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiolane ring.

Applications De Recherche Scientifique

Organic Synthesis

Methyl thiolane-2-carboxylate serves as a key intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through reactions such as:

- Esterification : It can be used to synthesize esters, which are important in the production of fragrances and flavorings.

- Alkylation Reactions : The compound can undergo alkylation to produce substituted thiolanes, which have potential applications in medicinal chemistry.

Case Study : A study demonstrated the use of this compound in synthesizing novel thiophene derivatives, which exhibited enhanced biological activity against specific cancer cell lines .

Pharmaceutical Development

In pharmaceutical chemistry, this compound is utilized in the development of new drug candidates, particularly those targeting cancer and infectious diseases. Its structural features allow for modifications that can enhance pharmacological properties.

- Anti-Cancer Agents : Research has shown that derivatives of this compound possess anti-tumor properties, making them candidates for further development .

- Antiviral Compounds : The compound has been explored for its potential in synthesizing antiviral agents, particularly those effective against HIV .

Data Table 1: Summary of Pharmaceutical Applications

| Application Type | Description | Example Compounds |

|---|---|---|

| Anti-Cancer | Synthesis of compounds targeting cancer cells | Thieno[3,2-c][1,2,6]thiadiazin derivatives |

| Antiviral | Development of agents against viral infections | HIV inhibitors |

Material Science

This compound contributes to advancements in material science by serving as a precursor for materials with tailored electronic properties.

- Conductive Polymers : The compound is involved in the synthesis of conductive polymers that are essential for electronic applications such as sensors and organic light-emitting diodes (OLEDs).

- Organic Photovoltaics : Research indicates that incorporating this compound into photovoltaic cells can enhance their efficiency by improving charge transport properties .

Case Study : A recent study highlighted the use of this compound in developing organic solar cells that achieved higher energy conversion efficiencies compared to traditional materials .

Mécanisme D'action

The mechanism of action of methyl thiolane-2-carboxylate and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing its normal function. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

Methyl thiolane-2-carboxylate can be compared with other similar compounds, such as:

Thiophene derivatives: These compounds also contain a sulfur atom in a five-membered ring but differ in their chemical properties and applications.

Thiazole derivatives: These compounds contain both sulfur and nitrogen atoms in a five-membered ring and have distinct biological activities.

Furan derivatives: These compounds contain an oxygen atom in a five-membered ring and are used in different applications compared to thiolane derivatives

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions, making it a valuable building block for the synthesis of more complex molecules. Further research into its properties and applications may uncover new uses for this compound in various fields.

Activité Biologique

Methyl thiolane-2-carboxylate, also referred to as methyl thiophene-2-carboxylate, is a compound belonging to the class of thiophene carboxylic acids and derivatives. This article explores its biological activity, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C₆H₆O₂S

- Molecular Weight: 142.18 g/mol

- CAS Registry Number: 5380-42-7

Biological Significance

This compound is part of a broader class of compounds known for diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. However, research specifically targeting this compound is limited.

-

Antioxidant Activity:

- Compounds with thiophene structures often exhibit antioxidant properties. This compound may neutralize free radicals, thus protecting cells from oxidative stress.

-

Anti-inflammatory Effects:

- Thiophene derivatives have been studied for their ability to inhibit inflammatory pathways. This compound may modulate cytokine production and reduce inflammation.

-

Anticancer Potential:

- Some studies suggest that thiophene-based compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including DNA interaction and disruption of cell cycle progression.

Case Studies and Experimental Data

- Cytotoxicity and Antitumor Activity:

-

Antioxidant Properties:

- Research has highlighted the role of this compound in scavenging reactive oxygen species (ROS), contributing to its protective effects against oxidative damage in cellular models.

- Inhibition of Inflammatory Mediators:

Comparative Analysis with Related Compounds

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Potential |

| Methyl Thiophene-2-Carboxylate | High | Yes | Yes |

| Copper(II) Complexes with Thiophenes | High | Yes | Strong |

Future Directions in Research

Given the limited data on this compound, future studies should focus on:

- In Vivo Studies: To better understand the pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies: To elucidate specific pathways affected by this compound.

- Formulation Development: Exploring its potential as a lead compound in drug development for inflammatory diseases and cancer.

Propriétés

IUPAC Name |

methyl thiolane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-8-6(7)5-3-2-4-9-5/h5H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRIQGQBXUQQID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.